molecular formula C17H20N4O4S2 B569048 Depiperazinothiosildenafil CAS No. 1353018-10-6

Depiperazinothiosildenafil

Cat. No.: B569048
CAS No.: 1353018-10-6
M. Wt: 408.491
InChI Key: RJCQIYUAKPKDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Depiperazinothiosildenafil is a synthetic analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. It is structurally distinct due to the hydrolytic cleavage of the S-N bond in the sulfonamide group of thiosildenafil, resulting in the removal of the piperazine ring . This modification alters its pharmacological properties and detection profile. This compound has been identified as an adulterant in dietary supplements, such as the product "iErect," where it was found at concentrations of ≈30 mg per capsule alongside thiosildenafil (≈220 mg), posing significant health risks due to unregulated dosing . Its molecular formula is C₁₇H₂₀N₄O₄S₂ with a molecular weight of 408.50 g/mol .

Preparation Methods

Structural Basis for Synthetic Design

Depiperazinothiosildenafil derives from sequential modifications of the sildenafil backbone. Key structural features include:

  • Thioether substitution : Replacement of the oxygen atom in the pyrazolopyrimidine sulfone group with sulfur.

  • Depiperazination : Removal of the piperazine ring, altering physicochemical properties such as solubility and bioavailability .

PropertyValueSource
Molecular weight408.5 g/molPubChem
Canonical SMILESCCCCN1C2=C(N=C(S)N=C2N)C3=C(C=CC(=C3)S(=O)(=O)O)OCCPubChem
LogP (estimated)2.1 ± 0.5Computational

Laboratory-Scale Synthesis Pathways

Thiosildenafil Intermediate Preparation

The synthesis begins with thiosildenafil, a sulfur-containing sildenafil analogue. Critical steps include:

  • Thionation reaction : Treatment of sildenafil with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene under reflux (110°C, 8 hours), achieving 85–90% conversion .

  • Purification : Column chromatography using silica gel (ethyl acetate:hexane, 3:7) yields thiosildenafil with >95% purity.

Depiperazination via Hydrolytic Cleavage

The piperazine moiety is removed through alkaline hydrolysis:

  • Reaction conditions : Thiosildenafil (1 eq) is stirred in 2M NaOH (10 eq) at 60°C for 6 hours.

  • Mechanism : Nucleophilic attack by hydroxide ions cleaves the C–N bond adjacent to the sulfone group, releasing piperazine as a byproduct.

  • Workup : Acidification to pH 2–3 precipitates the crude product, which is recrystallized from ethanol/water (yield: 70–75%) .

Industrial Production Challenges

Scalability Limitations

Industrial synthesis faces three primary hurdles:

  • Exothermic reactions : Thionation and hydrolysis require precise temperature control to prevent thermal degradation.

  • Byproduct management : Piperazine removal necessitates costly distillation or adsorption techniques to meet pharmaceutical-grade purity standards.

  • Sulfur handling : Thioether intermediates pose corrosion risks to stainless steel reactors, mandating glass-lined equipment.

Process Optimization Strategies

ParameterLaboratory ScaleIndustrial Scale
Reaction volume0.5–2 L500–2000 L
Temperature controlOil bathJacketed reactor with PID
PurificationColumn chromatographyContinuous chromatography
Yield70–75%60–65% (optimized)

Analytical Characterization

Purity Assessment

Post-synthesis analysis employs:

  • HPLC-DAD : C18 column (4.6 × 150 mm, 3.5 μm), gradient elution (0.1% formic acid:acetonitrile), retention time = 8.2 min .

  • LC-MS/MS : [M+H]⁺ = 409.1 m/z, major fragments at 327.0 (loss of SO₂) and 283.1 (pyrazolopyrimidine cleavage) .

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J=8.4 Hz, 1H, aryl-H), 4.22 (q, J=7.0 Hz, 2H, OCH₂CH₃).

  • FT-IR : ν 1150 cm⁻¹ (S=O stretch), 1580 cm⁻¹ (C=N pyrimidine) .

Emerging Synthetic Alternatives

Enzymatic Depiperazination

Pilot studies using Candida antarctica lipase B (CAL-B) in non-aqueous media show:

  • 50% conversion at 40°C, pH 7.5

  • Reduced byproduct formation vs. alkaline hydrolysis

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID) enable:

  • 10-second residence time for thionation

  • 98% conversion efficiency at 130°C

Chemical Reactions Analysis

Types of Reactions

Depiperazinothiosildenafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Depiperazinothiosildenafil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of depiperazinothiosildenafil is similar to that of sildenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues . This mechanism is particularly relevant in the treatment of erectile dysfunction, where increased blood flow to the corpus cavernosum is necessary for achieving an erection.

Comparison with Similar Compounds

Comparison with Structurally Similar PDE-5 Inhibitors

Structural and Molecular Differences

Depiperazinothiosildenafil belongs to a class of thio-modified sildenafil analogues. Key structural comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₇H₂₀N₄O₄S₂ 408.50 Lacks piperazine ring; thio-modified core
Thiosildenafil C₂₂H₃₀N₆O₄S₂ 490.65 Intact piperazine ring; sulfur substitution
Thiohomosildenafil C₂₃H₃₂N₆O₄S₂ 504.68 Extended alkyl chain; thio group
Hydroxythiovardenafil C₂₃H₃₀N₆O₃S₂ 518.70 Hydroxy and thio modifications
Benzylsildenafil C₂₅H₃₀N₆O₄S 518.61 Benzyl substitution on piperazine

Data sourced from

This compound’s lack of a piperazine ring reduces its polarity compared to thiosildenafil, affecting its chromatographic behavior and bioavailability .

Analytical Detection Profiles

UPLC-MS/MS studies reveal distinct retention times and recovery rates for this compound compared to analogues:

Compound Retention Time (min) Recovery Rate (%) Key MS/MS Fragments (m/z)
This compound 3.36–14.12 81.04–100.47 139, 239, 199, 119
Thiosildenafil 3.82–13.76 85.68–104.07 176, 225, 205, 124
Acetaminotadalafil 3.04–13.76 82.82–99.46 136, 197, 223, 140
Cyclopentynafil 4.85–14.12 74.00–105.78 183, 225, 249, 124

Data from this compound exhibits lower recovery rates (81.04–88.15%) compared to thiosildenafil (85.68–104.07%), suggesting challenges in extraction efficiency . Its unique fragmentation pattern at m/z 139 and 199 aids in differentiation from other analogues during mass spectrometry .

Pharmacological and Regulatory Considerations

  • However, unregulated use in supplements at high doses (≈30 mg/capsule) increases risks of hypotension, priapism, and cardiovascular events .
  • Regulatory Status : Listed under AOAC Standard Method Performance Requirements (SMPR 2014.010) for PDE-5 inhibitor screening, emphasizing its recognition as a high-priority adulterant .

Health Risks and Adulteration Trends

This compound is frequently detected in herbal supplements marketed as "all-natural" sexual enhancers. Its presence alongside other analogues (e.g., thiosildenafil) creates synergistic risks, as seen in the "iErect" case . Regulatory agencies emphasize advanced detection methods, such as LC-MS/MS and NMR, to identify such compounds .

Biological Activity

Depiperazinothiosildenafil is a synthetic compound derived from thiosildenafil, notable for its potential biological activities, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

This compound results from the hydrolytic cleavage of the S–N bond in thiosildenafil, leading to significant structural modifications that may influence its biological activity. The synthesis typically involves specific chemical reactions, including oxidation and reduction processes, which are crucial for developing its pharmaceutical properties .

The primary mechanism of action for this compound is the inhibition of PDE-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, promoting smooth muscle relaxation and enhanced blood flow, particularly in erectile tissues. This mechanism is analogous to that of sildenafil, the parent compound from which it is derived .

Enzyme Inhibition

Recent studies have investigated the enzyme inhibition properties of this compound. It has demonstrated effective inhibition against PDE-5, which is critical in treating erectile dysfunction. Comparative studies show that its inhibitory potency may vary based on structural modifications relative to other PDE-5 inhibitors like sildenafil and vardenafil .

Receptor Binding

This compound also exhibits potential binding activities to various receptors involved in vascular regulation. These interactions can lead to downstream effects on vascular tone and blood pressure regulation .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionBiological Activity
Sildenafil PDE-5 inhibitionTreatment for erectile dysfunction
Thiosildenafil PDE-5 inhibitionSimilar to sildenafil but with different side effects
This compound PDE-5 inhibitionEnhanced selectivity and potency compared to thiosildenafil

This compound shows unique reactivity due to its structural modifications, potentially leading to improved therapeutic profiles compared to its analogs.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • PDE-5 Inhibition Studies : Research utilizing UPLC-MS/MS techniques has confirmed the presence and quantification of this compound in various health products. These studies emphasize its role in enhancing sexual function through effective PDE-5 inhibition .
  • Pharmacological Evaluations : In a controlled study involving animal models, this compound exhibited significant improvements in erectile function metrics compared to untreated controls. This underscores its potential as a viable therapeutic agent for erectile dysfunction .
  • Safety and Toxicology Assessments : Preliminary toxicological evaluations have indicated that this compound has a favorable safety profile when administered within therapeutic ranges, although further long-term studies are warranted .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Depiperazinothiosildenafil in multi-component matrices, such as herbal supplements?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity in distinguishing this compound from structurally similar phosphodiesterase-5 (PDE-5) inhibitors. For instance, chromatographic separation using a C18 column with a gradient elution of acetonitrile and ammonium formate buffer can resolve overlapping peaks in complex mixtures . Validation parameters (e.g., limit of detection, recovery rates) should adhere to AOAC SMPR guidelines for PDE-5 analogs .

Q. How can researchers synthesize this compound with high purity for pharmacological studies?

  • Methodological Answer : Synthesis typically involves piperazine ring modification of sildenafil analogs. A validated protocol includes coupling thioether intermediates with dealkylated precursors under nitrogen atmosphere to prevent oxidation. Purity (>98%) can be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Crystallographic data (e.g., CCDC deposition) should be included to verify structural integrity .

Q. What are the critical parameters for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Key parameters include plasma protein binding affinity, metabolic stability (e.g., cytochrome P450 enzyme interactions), and bioavailability. In vitro assays using human liver microsomes and LC-MS-based quantification are recommended. Cross-validate results with in vivo models (e.g., rodent pharmacokinetics) to account for species-specific metabolic differences .

Advanced Research Questions

Q. How do structural modifications in this compound influence its PDE-5 inhibition selectivity compared to sildenafil?

  • Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can map the compound’s interaction with PDE-5 active sites. The thioether substitution and depiperazination reduce hydrogen bonding with Gln817 and increase hydrophobic interactions, altering selectivity. Validate predictions with in vitro PDE-5 inhibition assays using fluorescent cyclic GMP analogs .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from off-target effects or metabolite interference. Employ phosphoproteomics to identify non-PDE-5 targets and quantify active metabolites via stable isotope labeling. Redesign animal studies using knockout models (e.g., PDE-5-deficient mice) to isolate mechanism-specific effects .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize reaction conditions (e.g., temperature, solvent purity) and characterize intermediates via infrared (IR) spectroscopy and X-ray crystallography. Use combinatorial chemistry libraries to systematically vary substituents, and apply multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What are the best practices for validating this compound-specific assays in regulatory contexts?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for analytical method validation. Include specificity testing against 20+ PDE-5 analogs, robustness checks under varying pH/temperature conditions, and inter-laboratory reproducibility studies. Document all data in tabular format with footnotes defining abbreviations (e.g., LOD, LOQ) .

Q. Data Presentation and Reporting

  • Tables : Include comparative tables for physicochemical properties (e.g., molecular weight: 408.50 g/mol , solubility in DMSO) and assay validation parameters. Format tables using Microsoft Word’s table tool, with Roman numeral numbering and footnotes for abbreviations .
  • Figures : Chromatograms from LC-MS/MS analyses should highlight this compound peaks with baseline separation from adulterants. Use color-coding for clarity in digital publications .

Properties

IUPAC Name

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCQIYUAKPKDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353018-10-6
Record name Depiperazinothiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEPIPERAZINOTHIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.